2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)-PHENOXY)-PROPIONIC ACID 2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)-PHENOXY)-PROPIONIC ACID
Brand Name: Vulcanchem
CAS No.: 157435-10-4
VCID: VC0188095
InChI: InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)
SMILES: CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl
Molecular Formula: C17H13ClN2O4
Molecular Weight: 344.7 g/mol

2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)-PHENOXY)-PROPIONIC ACID

CAS No.: 157435-10-4

Main Products

VCID: VC0188095

Molecular Formula: C17H13ClN2O4

Molecular Weight: 344.7 g/mol

2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)-PHENOXY)-PROPIONIC ACID - 157435-10-4

CAS No. 157435-10-4
Product Name 2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)-PHENOXY)-PROPIONIC ACID
Molecular Formula C17H13ClN2O4
Molecular Weight 344.7 g/mol
IUPAC Name 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid
Standard InChI InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)
Standard InChIKey NUQZXROIVGBRGR-UHFFFAOYSA-N
SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl
Canonical SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl
Synonyms NSC-697887
PubChem Compound 148183
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator